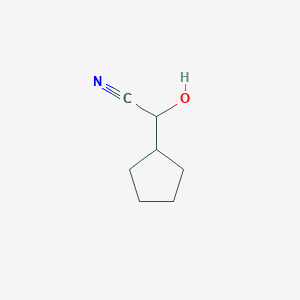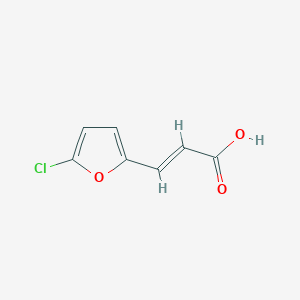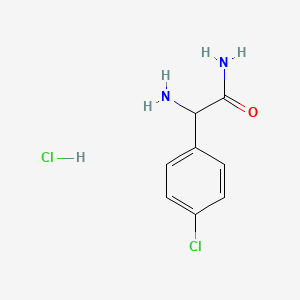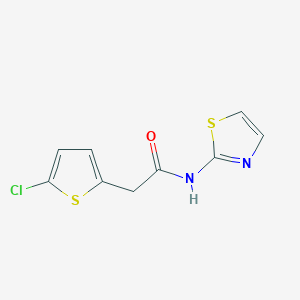
2-Cyclopentyl-2-hydroxyacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Cyclopentyl-2-hydroxyacetonitrile” is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . The process involves starting from 1-hydroxy-2-naphthoic acid and performing alkylation with cyclopentyl ester and cyclohexyl ester .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentyl group and a hydroxyacetonitrile group .
Scientific Research Applications
Astrochemistry and Astrophysics
- Astrophysical Significance : 2-Hydroxyacetonitrile, related to 2-Cyclopentyl-2-hydroxyacetonitrile, is considered significant in astrochemistry. Its formation from hydrogen cyanide and formaldehyde in the presence of water under interstellar medium conditions points to its potential existence in space. However, attempts to detect it in regions like Sgr B2(N) haven't been successful yet (Margulès et al., 2017).
- Role as a Precursor in Astrophysical Conditions : Hydroxyacetonitrile serves as a precursor for various astrophysical molecules like formylcyanide, ketenimine, and cyanogen. Studies on its UV photochemistry highlight its formation and photodegradation pathways in extraterrestrial environments, suggesting its role in the formation of other complex molecules in space (Danger et al., 2013).
Organic Chemistry and Pharmacology
- Synthesis of Novel Compounds : Research on endophytic fungi led to the discovery of 2-hydroxy-alternariol, a new natural product structurally related to 2-hydroxyacetonitrile. Such compounds exhibit properties like inhibition of reactive oxygen species and potential anti-inflammatory effects (Chapla et al., 2014).
- Radical Formation Studies : Studies on aliphatic nitriles, including glycolonitrile which is similar to this compound, have contributed to understanding radical formation processes, crucial for developing insights in organic chemistry and radical-based therapies (Smith et al., 1975).
Biomedical Research
- Research on Enzymatic Processes : In a study involving the resolution of racemic alcohols, 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile was used. The study's findings could have implications for the development of more effective pharmaceutical compounds (Martel et al., 1980).
- Antitumor Activity Research : 2-Hydroxy-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile, structurally related to this compound, was used to synthesize novel heterocyclic products. Some of these compounds showed significant antitumor activity against human tumor cell lines (Mohareb & Abdelaziz, 2013).
properties
IUPAC Name |
2-cyclopentyl-2-hydroxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-7(9)6-3-1-2-4-6/h6-7,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHMXFSHMWZLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-((1-(1H-benzo[d]imidazole-5-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2563115.png)

![3-(Iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2563117.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2563120.png)
![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2563121.png)
![2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2563123.png)
